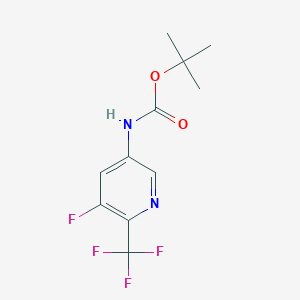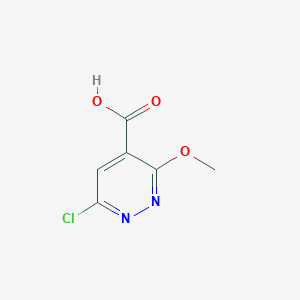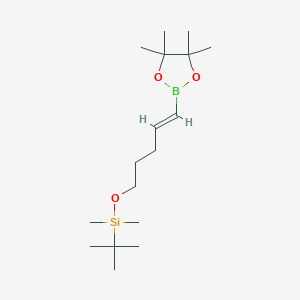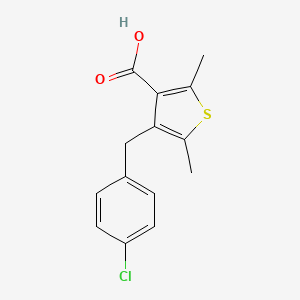![molecular formula C10H16N4O B14020997 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide CAS No. 827588-01-2](/img/structure/B14020997.png)
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 6-position, an ethylaminoethyl group at the nitrogen atom, and a carboxamide group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to a carboxamide group through an amidation reaction. This can be achieved by reacting pyridine-3-carboxylic acid with ammonia or an amine in the presence of a coupling reagent such as carbodiimide.
Amination: The amino group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This can be done by reacting the intermediate with an appropriate amine, such as ethylamine, under basic conditions.
Final Product: The final step involves the introduction of the ethylaminoethyl group at the nitrogen atom. This can be achieved through a reductive amination reaction, where the intermediate is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Pyridine-3-carboxamide: Lacks the amino and ethylaminoethyl groups, making it less versatile in chemical reactions.
6-Amino-pyridine-3-carboxamide: Similar structure but lacks the ethylaminoethyl group, affecting its reactivity and applications.
N-[2-(ethylamino)ethyl]pyridine-3-carboxamide: Lacks the amino group at the 6-position, altering its chemical properties.
Uniqueness
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is unique due to the presence of both amino and ethylaminoethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
827588-01-2 |
|---|---|
分子式 |
C10H16N4O |
分子量 |
208.26 g/mol |
IUPAC名 |
6-amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-2-12-5-6-13-10(15)8-3-4-9(11)14-7-8/h3-4,7,12H,2,5-6H2,1H3,(H2,11,14)(H,13,15) |
InChIキー |
NGUCUWHPNZUAJT-UHFFFAOYSA-N |
正規SMILES |
CCNCCNC(=O)C1=CN=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


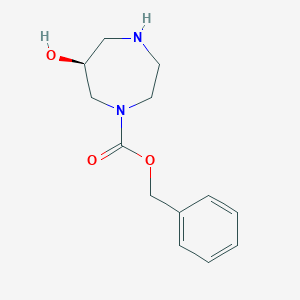

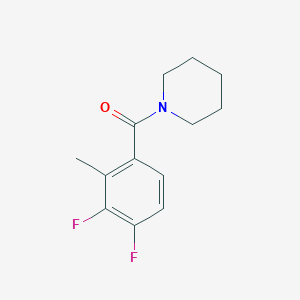
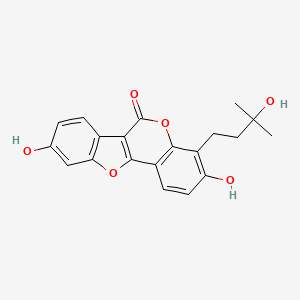
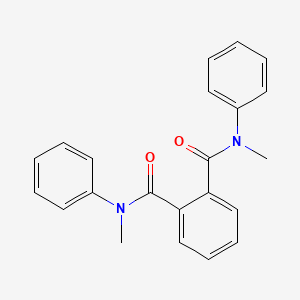

![2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B14020944.png)
